molecular formula C13H19NO2 B3752327 butyl (2,5-dimethylphenyl)carbamate

butyl (2,5-dimethylphenyl)carbamate

Cat. No.: B3752327
M. Wt: 221.29 g/mol
InChI Key: OUSQZAUHANQTTM-UHFFFAOYSA-N
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Description

Butyl (2,5-dimethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a butyl group attached to the carbamate moiety, with a 2,5-dimethylphenyl group as the aromatic substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2,5-dimethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenyl isocyanate with butanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester.

Another method involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method offers versatility and can be performed under mild conditions, making it suitable for various applications .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow systems and solid catalysts can enhance the efficiency and yield of the reaction. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate in a flow system over solid catalysts has been shown to be an environmentally friendly and efficient method for producing carbamates .

Chemical Reactions Analysis

Types of Reactions

Butyl (2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Butyl (2,5-dimethylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl (2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The molecular targets and pathways involved can vary, but common targets include acetylcholinesterase and other serine hydrolases .

Comparison with Similar Compounds

Butyl (2,5-dimethylphenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and applications compared to other carbamates.

Properties

IUPAC Name

butyl N-(2,5-dimethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-8-16-13(15)14-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSQZAUHANQTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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